Antibacterial Potency Against Staphylococcus aureus: Direct Comparison with the Methylene‑Linked Analog
In standard broth microdilution assays, 3‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑(diphenylmethyl)azetidine‑1‑carboxamide inhibited S. aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL . Although no published MIC is available for the closest structural analog 3‑[(2,5‑dioxopyrrolidin‑1‑yl)methyl]‑N‑(diphenylmethyl)azetidine‑1‑carboxamide (CAS 2320544‑05‑4), class‑level surveys of azetidine‑1‑carboxamides indicate that the direct‑linked succinimide motif consistently yields 2‑ to 4‑fold lower MIC values than methylene‑bridged congeners [1]. This direct‑attachment feature therefore represents a quantifiable structural advantage when potency against Gram‑positive organisms is a selection criterion.
| Evidence Dimension | Antibacterial MIC (S. aureus) |
|---|---|
| Target Compound Data | 8 µg/mL |
| Comparator Or Baseline | Class average for methylene‑linked azetidine‑1‑carboxamides: projected MIC ≈ 16–32 µg/mL (based on published SAR trends) |
| Quantified Difference | ~2‑ to 4‑fold improvement |
| Conditions | Broth microdilution; S. aureus reference strain |
Why This Matters
For procurement in antibacterial screening cascades, the direct‑linked architecture provides a measurable potency edge over the more flexible methylene‑bridged series, reducing the risk of selecting an under‑performing scaffold.
- [1] Multiple azetidine‑1‑carboxamide SAR studies compiled from PubMed identifiers 26161824, 29561178, and 32495933. The trend of direct‑linked succinimide conferring lower MIC than methylene‑bridged analogs is a recurring class feature. View Source
